This guide details the structural validation of this terphenyl derivative using Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR). As a bifunctional linker (dicarboxylic acid) with an orthogonal functional group (amine), this molecule presents unique characterization challenges, particularly in differentiating overlapping hydrogen-bonding domains and resolving asymmetrical aromatic splitting patterns.
Part 1: Structural Analysis & Theoretical Prediction
Before instrumental analysis, one must understand the electronic environment of the molecule to predict spectral features accurately.
Molecular Architecture
The molecule consists of a central phenyl ring substituted at the 1, 2, and 4 positions (using terphenyl numbering).
Electronic Effects: The central amino group (-NH₂) is a strong electron-donating group (EDG) via resonance, shielding the ortho and para protons on the central ring. Conversely, the carboxylic acid groups (-COOH) on the outer rings are electron-withdrawing groups (EWG), deshielding their respective aromatic protons.
Symmetry: Unlike unsubstituted terphenyls, the amino group breaks the
symmetry. The two outer benzoic acid rings are chemically non-equivalent due to their proximity to the amine (steric and electronic differentiation).
Part 2: FTIR Characterization
Experimental Protocol: Solid-State Analysis
Objective: Confirm the presence of the amine and carboxylic acid functionalities and assess the degree of intermolecular hydrogen bonding.
Methodology:
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening. However, for publication-quality resolution of the fingerprint region, a KBr pellet (1-2 mg sample in 100 mg KBr) is recommended.
Preparation: Ensure the sample is fully dried (vacuum oven at 80°C for 4 hours) to remove lattice water, which can obscure the N-H/O-H region.
Data Interpretation
The critical challenge in this spectrum is the overlap between the broad carboxylic O-H stretch and the N-H stretching modes.
Frequency (cm⁻¹)
Functional Group
Vibration Mode
Diagnostic Insight
3300 – 3500
Primary Amine (-NH₂)
N-H Stretch (Asym/Sym)
Look for a "doublet" tip protruding from the broad O-H band.
2500 – 3300
Carboxylic Acid (-COOH)
O-H Stretch
Very broad, centered ~3000 cm⁻¹.[1][2] Indicates strong dimerization.
1680 – 1710
Carboxylic Acid
C=O Stretch
Strong, sharp peak. Lower frequency indicates dimerization.
1620 – 1650
Aromatic Ring / Amine
C=C Stretch / N-H Bend
"Scissoring" of NH₂ often overlaps with aromatic skeletal vibrations.
1200 – 1300
Aryl Amine
C-N Stretch
Strong band confirming the amine attachment to the aromatic ring.
Analyst Note: If the C=O peak appears as a split band or shifts >1720 cm⁻¹, the sample may be forming an internal salt (zwitterion) or exists in a non-hydrogen-bonded state.
Part 3: NMR Characterization (1H & 13C)
Experimental Protocol: Solution-State NMR
Solvent Choice:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.
Reasoning: The rigid terphenyl backbone and dicarboxylic acid termini render this compound insoluble in non-polar solvents like CDCl₃. DMSO breaks intermolecular hydrogen bonds, ensuring solubility and allowing the observation of exchangeable protons (-COOH, -NH₂).
Sample Preparation:
Weigh 10–15 mg of sample.
Dissolve in 0.6 mL DMSO-d6.
Critical Step: If the solution is cloudy, sonicate for 60 seconds. Do not filter unless necessary, as this removes the bulk material.
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm.
1H NMR Signal Assignment (400 MHz, DMSO-d6)
The spectrum is divided into three distinct regions.[2]
Validation: Add one drop of D₂O to the NMR tube and shake. These peaks (and the COOH peak) should disappear (D₂O exchange), confirming they are not attached to carbon.
Region 2: Aromatic Protons (7.0 – 8.5 ppm)
Due to the asymmetry, we expect a complex splitting pattern.
Chemical Shift (δ)
Multiplicity
Integration
Assignment
Logic
~8.0 – 8.1
Doublet (d)
4H
Outer Rings (Ortho to COOH)
Deshielded by electron-withdrawing C=O.
~7.6 – 7.8
Doublet (d)
4H
Outer Rings (Meta to COOH)
Less deshielded.
~7.4 – 7.5
Doublet (d)
1H
Central Ring (C5-H)
Ortho to phenyl, Meta to NH₂.
~7.1 – 7.2
Singlet (s)
1H
Central Ring (C2-H)
Ortho to NH₂ (Shielded).
~6.9 – 7.0
Doublet (dd)
1H
Central Ring (C6-H)
Para to NH₂ (Shielded).
Note on Coupling: The central ring protons (C2, C5, C6) form an ABC or ABX system depending on the exact field strength. The C2 proton is often a singlet or a finely split doublet due to meta-coupling.
Part 4: Visualization of Workflows
Diagram 1: Characterization Logic Flow
This diagram illustrates the decision-making process for validating the synthesis of the linker.
Caption: Workflow for the isolation and spectroscopic validation of the terphenyl amino-linker.
Diagram 2: NMR Signal Assignment Logic
This diagram visualizes how electronic effects dictate the chemical shift positions.
Caption: Electronic influence of functional groups on 1H NMR chemical shifts.
Part 5: Troubleshooting & Common Artifacts
Missing Carboxylic Acid Peak:
Cause: Trace water in DMSO-d6 facilitates rapid proton exchange, broadening the -COOH signal into the baseline.
Solution: Dry the DMSO with molecular sieves or rely on the 13C carbonyl peak (~167 ppm) for confirmation.
Residual Catalyst Peaks:
Cause: Palladium (Pd) from Suzuki coupling can coordinate with the amine.
Observation: Broadening of the amine signal or slight downfield shift.
Remediation:[3][4] Wash the product with a scavenger resin or dilute HCl (if stability permits) before analysis.
Solvent Peaks:
DMSO-d6 (residual): Pentet at 2.50 ppm.
Water in DMSO: Variable singlet at 3.33 ppm.
References
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [Link]
PubChem. 2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid.[6] National Library of Medicine. Retrieved from [Link]
techniques for activating porous materials based on 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid
Advanced Activation Protocols for Porous Materials Based on 2'-Amino-Terphenyl-4,4''-Dicarboxylates (TPDC-NH ) Frameworks Introduction & Chemical Context The ligand 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid , sci...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Activation Protocols for Porous Materials Based on 2'-Amino-Terphenyl-4,4''-Dicarboxylates (TPDC-NH
)
Frameworks
Introduction & Chemical Context
The ligand 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid , scientifically recognized as 2'-amino-1,1':4',1''-terphenyl-4,4''-dicarboxylic acid (TPDC-NH
) , represents a critical building block for high-performance Metal-Organic Frameworks (MOFs), such as UiO-68-NH and amino-functionalized IRMOF series.[1]
Unlike shorter linkers (e.g., terephthalic acid in UiO-66), the TPDC-NH
backbone spans three phenyl rings (~18 Å).[1] While this extension enables ultra-large pore volumes, it introduces a significant thermodynamic vulnerability: Pore Collapse .[1]
The Activation Challenge
The primary failure mode in these materials is not chemical decomposition, but structural implosion during activation (solvent removal).
Capillary Stress: Evaporating high-surface-tension solvents (DMF, water) from large pores exerts massive capillary forces (
), often exceeding the mechanical yield strength of the extended terphenyl struts.[1]
Amine Interactions: The pendant
group forms strong hydrogen bonds with polar solvents, making complete desolvation difficult without thermal aggression that risks framework degradation.[1]
This guide details the Gradient Solvent Exchange and Supercritical CO
(scCO) protocols required to preserve the open-pore architecture of TPDC-NH materials.
Critical Workflow Visualization
The following diagram illustrates the decision logic and workflow for activating TPDC-NH
based materials.
Figure 1: Strategic workflow for activating fragile extended-linker MOFs. The scCO
pathway is prioritized to eliminate capillary forces.
Phase 1: Gradient Solvent Exchange (Mandatory)
Objective: Replace non-volatile, high-surface-tension synthesis solvents (DMF, DEF, NMP) with volatile, low-surface-tension solvents (Acetone, Ethanol, Methanol) without shocking the framework.
Why Gradient? Direct immersion of a DMF-solvated crystal into pure acetone can cause osmotic shock and immediate cracking.[1]
Protocol A: The 3-Day Gradient Exchange
Suitable for: Large single crystals or fragile powders.[1]
Decantation: Allow the as-synthesized MOF crystals to settle. Pipette off 90% of the mother liquor (DMF).
Step 1 (25% Exchange): Add a solution of 25% Acetone / 75% DMF. Let stand for 4 hours.
Step 2 (50% Exchange): Remove supernatant.[1] Add 50% Acetone / 50% DMF. Let stand for 4 hours.
Step 3 (75% Exchange): Remove supernatant. Add 75% Acetone / 25% DMF. Let stand overnight.
Soak & Refresh: Refresh with 100% dry Acetone 3 times daily for 3 days.
Note: If the ligand precipitates (white cloudiness), the exchange is too fast. Revert to a mixture.
Validation Check:
Take a 10 µL aliquot of the supernatant and inject it into a GC-MS or analyze via 1H-NMR.
Pass: DMF peaks are undetectable (< 0.1%).
Fail: DMF persists. Continue exchange. Residual DMF will boil at 153°C, destroying the porous structure during thermal activation.
Phase 2: Activation Methodologies
Method A: Supercritical CO
Drying (Recommended)
Context: scCO
has zero surface tension, completely eliminating capillary stress during the liquid-to-gas transition.[1] This is crucial for TPDC-NH frameworks which often have large, fragile voids.
Equipment: Tousimis Samdri or equivalent critical point dryer.
Transfer: Transfer solvent-exchanged samples (in ethanol or acetone) into the scCO
chamber. Ensure samples remain wet during transfer.[1]
Purge: Cool chamber to ~10°C. Fill with liquid CO
. Purge for 15 minutes to displace the organic solvent.
Soak: Soak in liquid CO
for 2–4 hours.
Flush: Vent liquid CO
and refill. Repeat soak/flush cycles 4–6 times over 12 hours.
Why: To ensure all organic solvent is replaced by liquid CO
Solution: Switch from Method B (Vacuum) to Method A (scCO
).[1] If already using scCO, increase the number of liquid CO flush cycles.
Problem: Loss of Crystallinity after Activation
Cause: Hydrolysis.[1] The amino group increases the basicity of the local environment, making metal clusters (especially Zn-clusters in IRMOFs) susceptible to hydrolysis by atmospheric moisture.
Solution: Store samples in a glovebox immediately after activation. Do not expose to humid air.[1]
Solution: Ensure vacuum is high quality (< 10 mTorr) or activate under flowing Argon.[1] Lower the final activation temperature to 100°C.
References
Cavka, J. H., et al. (2008).[1] "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. (Basis for UiO series stability).
Deng, H., et al. (2012).[1] "Large-Pore Apertures in a Series of Metal-Organic Frameworks." Science. (Seminal work on extended terphenyl linkers/IRMOF-74 series).
Mondloch, J. E., et al. (2013). "Vapor-Phase Metalation by Atomic Layer Deposition in a Metal-Organic Framework." Journal of the American Chemical Society. (Discusses activation of fragile extended UiO derivatives).
Farha, O. K., & Hupp, J. T. (2010).[1] "Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials." Accounts of Chemical Research. (The authoritative guide on scCO2 activation). [1]
Garibay, S. J., & Cohen, S. M. (2010).[1] "Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology." Chemical Communications.[1] (Specifics on amino-functionalized UiO synthesis).
Application Note: High-Capacity Drug Loading in Amino-Functionalized Extended MOFs (UiO-68-NH₂ Series)
This Application Note is designed for researchers and drug development professionals focusing on advanced drug delivery systems. It details the protocols for utilizing Metal-Organic Frameworks (MOFs) constructed from the...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals focusing on advanced drug delivery systems. It details the protocols for utilizing Metal-Organic Frameworks (MOFs) constructed from the extended linker 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (referred to herein as TPDC-NH₂ ).
Given the chemical structure (an amino-functionalized terphenyl dicarboxylate), this guide focuses on the UiO-68-NH₂ topology (Zirconium-based), which is the industry standard for this linker due to its exceptional hydrolytic stability compared to Zn-based analogues (e.g., IRMOF-series).
Introduction & Material Logic
The linker 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid generates MOFs with expanded pore apertures (approx. 17–20 Å) compared to standard terephthalic acid MOFs (e.g., UiO-66, ~6 Å). This expansion is critical for loading bulky chemotherapeutics (e.g., Paclitaxel, Doxorubicin) that are sterically excluded from smaller frameworks.
Why This Linker?
Expanded Pore Volume: The terphenyl backbone triples the linker length, significantly increasing the Void Volume Fraction (up to ~60%), allowing for high drug payloads (up to 40-50 wt%).
Amino-Anchor Mechanism: The pendant
group on the central phenyl ring projects directly into the pore channel. It serves two functions:
Physical Anchoring: Forms hydrogen bonds with drug functional groups (
, ), reducing premature leakage.
Chemical Conjugation: Acts as a nucleophile for covalent attachment of drugs via amide coupling, enabling "zero-leach" delivery until intracellular activation.
Experimental Workflow Overview
The following diagram illustrates the decision matrix for selecting the appropriate loading strategy based on the therapeutic agent's chemistry.
Figure 1: Decision tree for selecting the optimal loading protocol based on drug chemistry.
Best for: Targeting ligands (Folic Acid) or prodrugs requiring zero premature release. This utilizes the
on the linker to form a stable amide bond.
Mechanism
The amino group on the TPDC-NH₂ linker acts as a nucleophile attacking the activated carboxyl group of the drug.
Reagents
Drug: Must have a free
group (e.g., Methotrexate, Ibuprofen).
Coupling Agents: EDC·HCl and NHS.
Solvent: Anhydrous DMF.
Step-by-Step Procedure
Drug Activation:
Dissolve Drug (1.2 eq relative to MOF
sites) in 5 mL dry DMF.
Add EDC·HCl (1.5 eq) and NHS (1.5 eq).
Stir at RT for 2 hours to form the NHS-ester intermediate.
Conjugation:
Add 50 mg of Activated UiO-68-NH₂ to the reaction mixture.
Crucial: Add 50 µL of Triethylamine (TEA) to deprotonate the MOF amino groups, enhancing nucleophilicity.
Stir at 40°C for 24 hours. Note: Mild heating helps diffusion of the bulky activated drug into the large pores.
Rigorous Washing:
Centrifuge and remove supernatant.
Wash 1: DMF (3x) to remove unreacted drug.
Wash 2: Ethanol (3x) to remove coupling reagents.
Soxhlet Extraction (Optional): If "zero physical entrapment" is required, perform Soxhlet extraction with ethanol for 12 hours.
Characterization & Validation
To ensure scientific integrity, the following data must be collected:
Technique
Purpose
Expected Outcome
PXRD (Powder X-Ray Diffraction)
Structural Integrity
Peaks must match the parent MOF. Loss of crystallinity indicates framework collapse during loading.
N₂ Isotherm (BET)
Porosity Check
Surface area should decrease significantly (e.g., from 2500 m²/g to <1000 m²/g) after loading, confirming pore filling.
¹H-NMR (Digested)
Chemical Loading Proof
Digest MOF in NaOD/D₂O. New peaks corresponding to the drug confirm presence; peak integration gives precise molar ratio.
FT-IR
Bonding Verification
Protocol B only: Appearance of amide II band (~1550 cm⁻¹) and reduction of amine N-H stretch (~3300-3500 cm⁻¹).
Release Mechanism (The "Smart" Feature)
The TPDC-NH₂ linker imparts pH-responsive properties.
Physiological pH (7.4): The MOF is stable; the hydrophobic terphenyl walls and
- stacking with the drug minimize release.
Tumor Microenvironment (pH 5.0–6.0):
The
groups become protonated ().
Effect: Electrostatic repulsion between the positively charged framework and the (often cationic) drug triggers accelerated release.
Zr-O Bond Lability: At pH < 5, the Zr-carboxylate bonds begin to hydrolyze, degrading the framework and dumping the payload.
References
Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130.42 (2008): 13850-13851. Link(Foundational UiO synthesis)
Schaate, A., et al. "Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals." Chemistry–A European Journal, 17.24 (2011): 6643-6651. Link(Protocol for extended linker MOFs)
Wang, X. S., et al. "Post-synthetic modification of metal-organic frameworks." Chemical Society Reviews, 46 (2017): 3486-3508. Link(Covalent PSM protocols)
Horcajada, P., et al. "Porous metal-organic-framework nanoscale carriers as a promising platform for drug delivery and imaging." Nature Materials, 9 (2010): 172-178. Link(Drug loading fundamentals)
Abánades Lázaro, I., et al. "Mode of Action of MOF-Based Drug Delivery Systems." Chem, 6.7 (2020): 1526-1529. Link(Mechanism of release)
Method
Application Note: 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid in Gas Storage & Separation
capture and storage. Executive Summary The molecule 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (Systematic name: 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid , hereafter referred to as TPDC-NH ) repres...
Author: BenchChem Technical Support Team. Date: February 2026
capture and storage.
Executive Summary
The molecule 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (Systematic name: 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid , hereafter referred to as TPDC-NH
) represents a critical tier in reticular chemistry. By extending the linker length beyond standard biphenyl systems (like UiO-67) to a terphenyl backbone, this ligand enables the synthesis of Expanded Metal-Organic Frameworks (MOFs) , specifically the UiO-68-NH topology.
Key Technical Advantages:
Hyper-Porosity: The terphenyl backbone expands pore aperture to ~10-20 Å, significantly increasing pore volume for gas storage (
, ) or macromolecule encapsulation (Drug Delivery).
Chemisorption Sites: The pendant amino (-NH
) group on the central phenyl ring acts as a Lewis base, dramatically enhancing selectivity for acidic gases (, ) via carbamate formation or hydrogen bonding.
Structural Rigidity: Unlike flexible linkers, the fully conjugated terphenyl system maintains framework integrity under pressure, essential for pressure-swing adsorption (PSA) cycles.
Material Specifications & Ligand Design
Before initiating synthesis, verify the precursor quality. The high aspect ratio of this ligand makes it susceptible to
- stacking impurities.
Parameter
Specification
Critical Note
Common Name
TPDC-NH
Often confused with BPDC-NH (Biphenyl); verify terphenyl backbone.
CAS Number
1312703-28-8
Formula
MW: 333.34 g/mol
Purity Requirement
>98% (HPLC)
Isomeric impurities (amino at 2-position) alter pore topology.
Solubility
DMF, DMSO (Hot)
Insoluble in water/ethanol/acetone.
Ligand Engineering Logic
The TPDC-NH
ligand is designed to solve the "Capacity vs. Selectivity" trade-off.
Length (Terphenyl): Increases Void Fraction
Higher Gravimetric Capacity.
Functionality (Amino): Increases Heat of Adsorption (
Sonicate at 40°C for 20 minutes until fully dissolved. Note: The ligand is bulky; ensure no turbidity remains.
Metal Addition:
Add
to the solution. The solution may turn slightly yellow.
Add the Modulator (Acetic Acid).
Why? The modulator competes with the linker for Zr coordination, slowing crystal growth to ensure defect-free, large single crystals.
Solvothermal Reaction:
Seal the vessel tightly (Teflon-lined cap).
Incubate in a convection oven at 120°C for 48 hours .
Observation: A yellow/off-white precipitate will form on the bottom and walls.
Harvesting:
Cool to room temperature naturally.
Centrifuge (4500 rpm, 10 min) to collect the solid. Discard supernatant.
Figure 1: Solvothermal synthesis workflow for UiO-68-NH
targeting high crystallinity.
Protocol B: Activation & Solvent Exchange (The "Danger Zone")
Warning: UiO-68-NH
has large pores (~17-20 Å). Direct drying from DMF causes high capillary stress, leading to pore collapse and loss of surface area (amorphization).
Method: Supercritical
Drying (Recommended)
DMF Removal: Wash the synthesized solid with fresh DMF (
mL) over 24 hours.
Solvent Swap: Soak the solid in anhydrous Acetone for 3 days, replacing the acetone every 12 hours.
Check: Verify DMF removal via
-NMR of the supernatant.
scCO
Drying:
Load sample into a critical point dryer.
Exchange liquid acetone with liquid
(10°C, 50 bar) for 4 hours.
Heat to 40°C (above critical point) and slowly depressurize.
Alternative: Vacuum Activation
If scCO
is unavailable, heat at 100°C under dynamic vacuum ( Torr) for 24 hours. Do not exceed 150°C immediately, as rapid solvent egress can shatter the framework.
Application: Gas Storage & Separation[1]
Mechanism of Action
The TPDC-NH
linker creates a dual-function surface:
Physisorption (Framework): The terphenyl walls provide Van der Waals surfaces for
or storage.
Chemisorption (Amine): The
group interacts with the quadrupole moment of .
Figure 2: Selective gas separation mechanism driven by the amino-functionalized terphenyl linker.
Expected Performance Data
Data based on comparative analysis of isoreticular Zr-MOFs.
Metric
UiO-66-NH (Benzene)
UiO-67-NH (Biphenyl)
UiO-68-NH (Terphenyl)
Linker Length
~7 Å
~11 Å
~15 Å
BET Surface Area
1,100
2,500
3,500 - 4,100
Pore Volume
0.5
1.0
~1.8
Capacity (1 bar)
High
Moderate
High (Gravimetric)
Storage (High P)
Low
Moderate
Excellent
Analytical Validation
To ensure your material is correctly synthesized and active, perform the following validation steps:
PXRD (Powder X-Ray Diffraction):
Look for low-angle peaks (
). The unit cell of UiO-68 is large (~32 Å), resulting in diffraction peaks at very low angles compared to UiO-66.
Use of
-NMR (Digestion):
Digest 5 mg of MOF in
or .
Verification: Ensure the ratio of TPDC-NH
protons to Modulator (Acetic acid) protons is high. If high acetic acid remains, the pores are blocked.
Nitrogen Isotherm (77 K):
A sharp uptake at
indicates microporosity.
A step at
is characteristic of the cage-filling mechanism in large-pore UiO series.
Dual-Use Insight: Drug Delivery
For Pharmaceutical Researchers:
The same properties that make TPDC-NH
excellent for gas storage apply to drug delivery.
Capacity: The large pore size of UiO-68-NH
allows for the loading of large chemotherapeutics (e.g., Doxorubicin) that physically cannot fit into UiO-66.
Targeting: The uncoordinated
group can be post-synthetically modified (e.g., via conjugation with Folic Acid) for active tumor targeting.
References
Original Synthesis of Amino-Functionalized UiO Series
Katz, M. J., et al. (2013). "A facile synthesis of UiO-66, UiO-67 and their derivatives.
Gas Adsorption in Expanded Linkers
Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society.
Detailed Pore Analysis of UiO-68-NH2
Lawrence, M. C., & Katz, M. J. (2019). "Analysis of the Water Adsorption Isotherms in UiO-based Metal-Organic Frameworks.
Terphenyl Ligand Synthesis & Properties
Yuan, S., et al. (2018). "Stable Metal–Organic Frameworks: Design, Synthesis, and Applications.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic Acid
Introduction: Welcome to the technical support guide for the synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid. This terphenyl dicarboxylic acid is a critical building block, particularly as a linker molecul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the technical support guide for the synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid. This terphenyl dicarboxylic acid is a critical building block, particularly as a linker molecule in the development of Metal-Organic Frameworks (MOFs) for applications like advanced drug delivery.[1] The most reliable and widely adopted method for its synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our focus is on providing not just protocols, but a deeper understanding of the reaction mechanism to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, providing probable causes and actionable solutions in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is the most common issue in Suzuki-Miyaura coupling and can stem from several factors, primarily related to the catalyst, reagents, or reaction environment.
Cause A: Inactive Palladium Catalyst
The active catalytic species is Palladium(0), which is susceptible to oxidation and degradation. If your Pd source is old, has been exposed to air, or is of poor quality, it will lack catalytic activity.[2]
Solution 1: Use a Fresh Catalyst. Always use a palladium source from a freshly opened container or a trusted supplier.[2]
Solution 2: Employ a Pre-catalyst. Consider using a more robust and air-stable pre-catalyst, such as a Buchwald-type G3 or G4 pre-catalyst. These are designed to generate the active Pd(0) species more efficiently in situ.[2]
Solution 3: Increase Catalyst Loading. If you suspect low activity, incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.[2]
Cause B: Inadequate Reaction Conditions
The reaction environment must be scrupulously maintained to protect the catalyst and facilitate the reaction.
Solution 1: Ensure an Inert Atmosphere. Oxygen can deactivate the Pd(0) catalyst. Therefore, it is critical to thoroughly degas your solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[1][2]
Solution 2: Optimize Temperature. While higher temperatures can increase the reaction rate, excessive heat may cause decomposition of reactants or the catalyst. A typical range for this coupling is 80-100 °C.[1][2] If you see degradation, try lowering the temperature. If the reaction is sluggish, a modest increase may help.
Cause C: Ineffective Base or Ligand
The base and ligand are not just additives; they are critical components of the catalytic cycle.
Solution 1: Re-evaluate Your Base. The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[3] The choice is often solvent-dependent.[2] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2][4] Ensure the base is finely powdered and anhydrous, as its physical state significantly impacts reactivity.[2]
Solution 2: Select an Appropriate Ligand. For complex couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote the oxidative addition and reductive elimination steps.[2] Ensure you are using the correct palladium-to-ligand ratio, which is typically 1:2 to 1:4 for monodentate ligands.[2]
Question 2: My TLC/LC-MS analysis shows the formation of significant byproducts, reducing my final yield. How can I identify and minimize them?
Answer:
Side reactions are a major challenge in cross-coupling chemistry. Identifying the byproduct can help diagnose the underlying issue.
Byproduct A: Homocoupling of Boronic Acid
This occurs when the boronic acid reagent couples with itself, forming a biaryl byproduct (in this case, 4,4'-biphenyldicarboxylic acid).
Cause: This side reaction can be promoted by the presence of oxygen or if the transmetalation step is slow.
Solution 1: Rigorous Degassing. Minimize oxygen in the reaction vessel as described above.
Solution 2: Controlled Addition. In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring homocoupling.[2]
Solution 3: Use a Pd(0) Source. Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes suppress this side reaction compared to Pd(II) sources that are reduced in situ.[2]
Byproduct B: Protodeboronation
This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, which terminates the catalytic cycle for that molecule.[2]
Cause: This is often promoted by high temperatures or an overly strong base in the presence of a proton source (like water).
Solution 1: Milder Conditions. Use the lowest effective temperature and a weaker base (e.g., K₂CO₃ instead of NaOH).[2]
Solution 2: Use a Boronic Ester. Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA boronates, which are less prone to protodeboronation.[5]
Byproduct C: Dehalogenation
This involves the starting aryl halide losing its halogen atom, which is replaced by a hydrogen atom.
Cause: This can occur if the palladium complex, after oxidative addition, abstracts a hydride from another species in the mixture (like an amine base or an alcohol solvent) followed by reductive elimination.[6]
Solution: Avoid using amine bases (like triethylamine) if this is a problem and be cautious with alcohol co-solvents. Using bases like K₂CO₃ or K₃PO₄ is generally safer.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic strategy for 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid?
The most common and efficient strategy is a two-step process:
Suzuki-Miyaura Coupling: An ester-protected 3-amino-4-halobenzoate (e.g., methyl 3-amino-4-bromobenzoate) is coupled with an ester-protected 4-carboxyphenylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid). This protects the acidic carboxylic acid groups, which would interfere with the reaction.
Hydrolysis: The resulting diester intermediate is then hydrolyzed, typically using a strong base like sodium hydroxide, followed by acidification to yield the final dicarboxylic acid product.[1]
Q2: How critical is the choice of halide in my starting material?
The reactivity of the aryl halide is crucial for the oxidative addition step, which is often rate-limiting. The general reactivity trend is: Iodine > Bromine > Triflate (OTf) >> Chlorine.[7][8] Aryl iodides and bromides are most commonly used. While aryl chlorides are cheaper, they are much less reactive and often require specialized, highly active catalyst systems to achieve good yields.[5]
Q3: How should I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[1]
TLC: Spot the reaction mixture alongside your starting materials on a silica plate. The disappearance of the limiting starting material and the appearance of a new, typically more polar spot (for the diester) indicates progress.
LC-MS: This provides more definitive data, showing the mass-to-charge ratio of the starting materials, product, and any major byproducts, giving you a clear picture of the reaction's status.
Q4: What is a standard purification protocol for the final product?
After the hydrolysis step, the reaction mixture is acidified (e.g., with HCl) to a low pH (typically 1-2). This protonates the carboxylate groups, causing the dicarboxylic acid product to precipitate out of the aqueous solution due to its low water solubility.[1]
Filtration: Isolate the crude solid product by vacuum filtration.
Washing: Wash the solid with cold water to remove inorganic salts, followed by a non-polar organic solvent (like hexanes) to remove non-polar impurities.
Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of DMF and water or ethanol and water.[1]
Experimental Protocols & Data
Optimized Suzuki-Miyaura Coupling Conditions
The following table summarizes a set of generally optimized conditions that serve as an excellent starting point for the synthesis. Fine-tuning may be required based on specific substrate reactivity.
Parameter
Recommended Condition
Rationale & Expert Notes
Palladium Source
Pd(PPh₃)₄ (1-3 mol%) or a Buchwald Pre-catalyst (e.g., XPhos Pd G3) (1-3 mol%)
Pd(PPh₃)₄ is a classic choice. Buchwald pre-catalysts offer higher stability and activity, often leading to better yields with challenging substrates.[2]
Aryl Halide
Methyl 3-amino-4-bromobenzoate (1.0 eq)
The bromide offers a good balance of reactivity and stability. The ester protects the carboxylic acid.
A slight excess is used to drive the reaction to completion. The ester protection is crucial.
Base
K₂CO₃ or K₃PO₄ (2.0-3.0 eq)
These are effective and generally do not promote significant side reactions. Must be anhydrous and finely powdered.[2][4]
Solvent
Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water (e.g., 4:1)
A biphasic solvent system is common. Water is often necessary to dissolve the base and facilitate the reaction.[2][5] Solvents MUST be degassed.
Temperature
90-100 °C
Provides sufficient thermal energy for the reaction without causing significant degradation.[1][4]
Reaction Time
4-24 hours
Monitor by TLC or LC-MS until the limiting starting material is consumed.
Step-by-Step Protocol: Synthesis & Hydrolysis
Step 1: Suzuki-Miyaura Coupling
To a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, add methyl 3-amino-4-bromobenzoate (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.3 eq), and K₂CO₃ (2.5 eq).
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
Via syringe, add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).
Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
Heat the reaction mixture to 95 °C with vigorous stirring.[1]
Monitor the reaction's progress every 2-4 hours using TLC or LC-MS.
Upon completion (disappearance of the aryl bromide), cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.
Step 2: Saponification (Hydrolysis)
Dissolve the crude diester from Step 1 in a mixture of THF and methanol.
Add an aqueous solution of sodium hydroxide (NaOH, ~4-6 equivalents).
Heat the mixture to reflux (around 60-70 °C) and stir for 4-12 hours, until LC-MS analysis confirms the complete conversion of the diester to the dicarboxylate.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.
Dilute the remaining aqueous solution with water and slowly acidify with concentrated HCl with cooling in an ice bath until the pH is ~1-2. A precipitate will form.
Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
Isolate the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to yield 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid.
Visualized Workflows and Mechanisms
To better illustrate the process, the following diagrams outline the synthetic workflow and the underlying catalytic cycle.
Caption: A workflow diagram illustrating the two-stage synthesis process.
common side reactions in the synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid. This document is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid. This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important bifunctional aromatic compound. As a key building block, particularly in the construction of Metal-Organic Frameworks (MOFs) for applications like drug delivery, a pure and well-characterized product is essential.[1]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during its synthesis.
Section 1: Overview of Synthetic Strategy
The synthesis of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid is a multi-step process. While several routes are possible, a common and logical strategy involves the modification of a pre-formed biphenyl backbone. This typically includes an electrophilic nitration step followed by a reduction. The general workflow is designed to introduce the reactive amino group late in the sequence to prevent it from interfering with earlier reactions.
Caption: A common synthetic workflow for the target molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this class of compounds?
For biaryl and terphenyl systems, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are exceptionally common and efficient.[2][3] However, for this specific substitution pattern, a direct modification of a commercially available precursor like biphenyl-4,4'-dicarboxylic acid via nitration and subsequent reduction is also a very practical approach. The choice often depends on the availability and cost of the starting materials.
Q2: Why is the amino group typically introduced in one of the final steps?
The amino group (-NH₂) is a potent activating group and a nucleophile. If present during earlier steps, such as a Suzuki coupling or harsh nitration, it could undergo undesirable side reactions. These include oxidation, unwanted N-arylation in coupling reactions, or acting as a base, which can interfere with catalysts and reagents.[4][5] Introducing it late in the synthesis, typically by reducing a stable nitro group, protects its integrity and ensures a cleaner final reaction.[6]
Q3: Do the carboxylic acid groups need to be protected?
This is a critical consideration. While some modern Suzuki coupling reactions can tolerate unprotected carboxylic acids, they can complicate the reaction by affecting the base and solubility.[3][7] It is often more robust to perform the coupling reaction using the corresponding methyl or ethyl esters. The esters are then hydrolyzed (saponified) to the carboxylic acids as a final step before or after the nitro group reduction.[1][8] For the direct nitration route, the carboxylic acid groups are deactivating and ortho-, para-directing (while being meta-directing themselves), which helps control the regioselectivity of the nitration.
Q4: What are the typical purification methods for the final product?
The final product is an amino acid, making it zwitterionic and often poorly soluble in many common organic solvents. Purification typically involves:
Precipitation: After the final reaction (e.g., reduction), the product can often be precipitated by adjusting the pH of the aqueous solution.[9][10]
Recrystallization: If a suitable solvent or solvent system can be found (e.g., aqueous ethanol, DMF/water), recrystallization is an effective method for achieving high purity.[1]
Washing: Thoroughly washing the filtered product with water and/or organic solvents can remove residual salts and soluble impurities.
Section 3: Troubleshooting Guide: Side Reactions & Mitigation
This section addresses specific, common problems encountered during the synthesis.
3.1 Issues in Electrophilic Nitration
The introduction of a nitro group onto the biphenyl-4,4'-dicarboxylic acid backbone is a key step, but it must be carefully controlled to avoid impurities that are difficult to remove later.
Problem 1: Over-nitration Leading to Dinitro or Trinitro Impurities
Observation: Mass spectrometry (MS) analysis shows peaks corresponding to the addition of two or more nitro groups (M+45, M+90, etc.). The product may appear as a mixture of yellow crystals.
Causality: The nitrating mixture (concentrated HNO₃ and H₂SO₄) is extremely powerful.[11] Excessive reaction time, high temperatures, or an overly potent nitrating agent (e.g., fuming nitric/sulfuric acids) can lead to multiple nitrations on the aromatic rings.[12][13]
Mitigation Strategy:
Temperature Control: Maintain a low reaction temperature, typically between 0 and 10 °C, using an ice bath throughout the addition of the nitrating mixture and for the duration of the reaction.[14]
Stoichiometry: Use a carefully measured, slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Avoid a large excess.
Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction by pouring it onto crushed ice as soon as the starting material is consumed.[14]
Problem 2: Poor Regioselectivity (Formation of Isomers)
Observation: ¹H NMR analysis shows a complex mixture of aromatic signals, indicating the presence of multiple isomers. Separation by chromatography proves difficult.
Causality: The two phenyl rings in the starting material have multiple positions available for nitration. While the existing carboxylic acid groups are deactivating and primarily meta-directing, the other phenyl ring acts as an activating group, directing ortho- and para-. This competition can lead to a mixture of products, primarily the desired 3-nitro isomer and the undesired 2-nitro isomer.[14]
Mitigation Strategy:
Controlled Conditions: Temperature and acid concentration can influence the ortho/para ratio. Sticking to established, literature-validated protocols is crucial.
Purification of Intermediate: It is often easier to separate the nitro-isomers before the reduction step. Careful column chromatography or fractional crystallization of the nitrated intermediate may be necessary to obtain the pure 3-nitro isomer before proceeding.
Caption: Decision workflow for troubleshooting nitration side reactions.
3.2 Issues in Nitro Group Reduction
The conversion of the nitro group to an amine is the final key transformation. The primary challenge is achieving complete and clean conversion without affecting the rest of the molecule.
Problem 1: Incomplete Reduction
Observation: The product contains impurities corresponding to nitroso (M-16) or hydroxylamino (M-14) intermediates. The product may have a greenish or brownish hue instead of being off-white or tan.
Causality: The reduction of a nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.[15] Insufficient reducing agent, deactivated catalyst (for catalytic hydrogenation), or too short a reaction time will result in a mixture of these species.
Mitigation Strategy:
Choice of Reducing Agent: For laboratory scale, metal/acid reductions like Tin(II) chloride (SnCl₂) or Tin/HCl are very effective.[9] For a cleaner, more scalable process, catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is preferred. However, ensure the catalyst is active.
Sufficient Reagent/Time: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂). For catalytic hydrogenation, ensure adequate catalyst loading (~5-10 mol%) and sufficient reaction time under a positive hydrogen pressure. Monitor the reaction by TLC until the starting material disappears completely.
pH Control: Some reductions are highly pH-dependent. Ensure the reaction conditions (acidic for Sn/HCl, neutral/slightly acidic for hydrogenation) are maintained.
Problem 2: Difficult Product Isolation After Reduction
Observation: After the reaction, the product does not precipitate cleanly upon pH adjustment, or it remains in the aqueous layer during extraction.
Causality: The product is an amino dicarboxylic acid, which is amphoteric. At its isoelectric point, it has minimum solubility and should precipitate. However, forming metal complexes (e.g., with tin from a Sn/HCl reduction) can keep it in solution.[9]
Mitigation Strategy:
Breaking Complexes: If a metal-based reducing agent was used, it may be necessary to treat the aqueous solution with a sulfide source (like Na₂S or by bubbling H₂S gas) to precipitate the metal as an insoluble sulfide, which can then be filtered off.[9] (Caution: H₂S is highly toxic and should be handled in a fume hood).
Careful pH Adjustment: After removing any metal complexes, carefully adjust the pH of the filtrate. Use a pH meter and add acid or base dropwise to find the isoelectric point where the product crashes out of solution most effectively.
Use of Catalytic Hydrogenation: This method avoids the issue of metal salt contamination altogether, often leading to a much simpler workup. The catalyst is simply filtered off, and the product can be isolated from the solvent.
Section 4: Experimental Protocols & Data
Protocol 1: Generalized Nitration of Biphenyl-4,4'-dicarboxylic Acid
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice/salt bath to 0 °C, add biphenyl-4,4'-dicarboxylic acid.
Slowly add concentrated sulfuric acid (H₂SO₄) and stir until all solids are dissolved, maintaining the temperature below 10 °C.
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid, keeping it cool.
Add the nitrating mixture dropwise to the solution of the dicarboxylic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[14]
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
Once the reaction is complete, slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried. This crude product is 3-nitro-biphenyl-4,4'-dicarboxylic acid and may require further purification.
Protocol 2: Generalized Reduction using Tin(II) Chloride
To a flask containing the crude 3-nitro-biphenyl-4,4'-dicarboxylic acid, add ethanol and concentrated hydrochloric acid (HCl).
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) in ethanol portion-wise.
Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
Cool the reaction mixture and remove the ethanol under reduced pressure.
Dilute the residue with water and carefully neutralize by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is optimal for product precipitation (typically pH 4-6).
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the final product.
Table 1: Common Side Products and Their Identification
Side Product Name
Originating Step
Causality
Key Analytical Signature (MS)
3,3'-Dinitrobiphenyl-4,4'-dicarboxylic acid
Nitration
Over-nitration
M+45 Da relative to desired nitro-intermediate
2-Nitrobiphenyl-4,4'-dicarboxylic acid
Nitration
Lack of regioselectivity
Same mass as desired nitro-intermediate; different NMR/chromatographic retention
Biphenyl-4,4'-dicarboxylic acid
Reduction
Incomplete nitration
M-45 Da relative to desired nitro-intermediate
3-Hydroxylaminobiphenyl-4,4'-dicarboxylic acid
Reduction
Incomplete reduction
M-14 Da relative to final product
Section 5: References
BenchChem. (2025). Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Guide for Researchers.
ResearchGate. (2025). Nitration of 2,2 '-Dinitro-4,4 '-biphenyldicarboxylic Acid at High Concentration of Sulfuric and Nitric Acids.
Wikipedia. (n.d.). Suzuki reaction.
BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
Scientific Research Publishing. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.
Google Patents. (n.d.). CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
Vaia. (n.d.). Mononitration of biphenyl by treating with nitrating mixture gives mainly.
ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
BenchChem. (2025). Application Notes and Protocols: Experimental Setup for the Nitration of Biphenyl.
Google Patents. (n.d.). US4056553A - 3-Amino-4-carboalkoxy-benzoic acid 4'-phenoxy-anilides.
SciSpace. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
Journal of the American Chemical Society. (1932). The Nitration of 4,4'-Dichlorodiphenyl.
PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid.
Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
stability issues of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid under acidic or basic conditions
This is the Technical Support Center for 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid . In the field of porous materials, this molecule is a critical amino-functionalized terphenyl dicarboxylic acid linker (often ab...
Author: BenchChem Technical Support Team. Date: February 2026
This is the Technical Support Center for 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid .
In the field of porous materials, this molecule is a critical amino-functionalized terphenyl dicarboxylic acid linker (often abbreviated in literature as a derivative of H₂TPDC-NH₂ or similar analogues used in MOFs like UiO-series, PCN-series, or IRMOFs).[1]
Below is your troubleshooting guide, structured to address the unique chemical behavior of this zwitterionic ligand.
This molecule exhibits pH-dependent speciation .[1] Understanding which species is dominant in your flask is the key to solving precipitation and degradation issues.
Solubility & Stability Profile
Condition
pH Range
Dominant Species
Solubility
Stability Risk
Strongly Acidic
pH < 2
Cationic (, )
High (in polar solvents)
Stable , but amine is deactivated for coordination.[1]
Module A: Issues in Acidic Conditions (Synthesis & Workup)
Common Scenario: You are synthesizing a Zr-based MOF (like UiO-67 analogs) using HCl or Acetic Acid as a modulator, or you are attempting acid digestion for NMR.[1]
Issue 1: The "Protonation Trap" (Synthesis Failure)
Symptom: No crystals form, or the resulting powder is amorphous.
Root Cause: In high acid concentrations, the amino group becomes protonated (
).[1] This positively charged ammonium group exerts a strong electron-withdrawing effect and electrostatic repulsion, preventing the carboxylate from coordinating effectively with the metal cluster (e.g., nodes).
Solution: Reduce the acid modulator concentration. For amino-functionalized linkers, use a weaker acid modulator (e.g., Benzoic acid instead of HCl) or reduce the equivalents of Acetic acid to prevent total amine protonation.
Issue 2: Precipitation during Acid Workup
Symptom: Upon acidifying a basic solution of the linker, a white/off-white solid crashes out and traps impurities.[1]
Root Cause: You passed through the Isoelectric Point (pI) . This molecule has a basic amine and acidic carboxylates. At pH ~4, the net charge is zero (Zwitterion), leading to minimum solubility.
Protocol:
Do not stop at pH 4.
If purifying, drive the pH down to < 1 using concentrated HCl to fully protonate the carboxylates (forming the HCl salt of the amine), or keep it > 9 to keep it soluble.
Filter only when fully precipitated, but wash with dilute acid, not water (water might raise pH back to the zwitterionic insoluble zone).
Module B: Issues in Basic Conditions (Activation & Storage)
Common Scenario: You are dissolving the linker in NaOH/KOH for ligand exchange or preparing a stock solution.
Issue 3: The "Browning" Effect (Oxidative Degradation) [1]
Symptom: The clear or pale yellow solution turns dark brown or black within minutes/hours.
Root Cause:Aerobic Oxidation. The electron-rich aniline ring (amino-phenyl) is highly susceptible to oxidation in basic media.[1] The deprotonated amine can form radical cations which couple to form azo-linkages, phenazines, or amorphous "tars" (polymeric oxidation products).
Scientific Insight: The presence of the electron-withdrawing carboxylate groups on the terphenyl core offers some protection compared to pure aniline, but the extended conjugation of the terphenyl system can actually stabilize radical intermediates, facilitating degradation.
Corrective Protocol: The "Degassed Base" Method
Step 1: Prepare your basic solvent (e.g., 1M NaOH).
Step 2:Sparge the solvent with Argon or Nitrogen for 15 minutes before adding the linker.
Step 3: Add the linker under an inert blanket.
Step 4: If heating is required, ensure the system is sealed.
Step 5: Store basic stock solutions in the dark and use within 24 hours.
Part 3: Visual Troubleshooting Workflows
Diagram 1: The pH-Solubility & Stability Landscape
This diagram illustrates the critical "Danger Zones" for handling the linker.[1]
Caption: pH-dependent speciation map highlighting the precipitation trap (Zwitterionic) and oxidation risk (Basic).[1]
Diagram 2: Troubleshooting "Darkening" or "Precipitation"
Caption: Decision tree for diagnosing color changes (oxidation) vs. solubility issues (isoelectric point).
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use DMSO-d6 for NMR analysis of this linker?A: Yes, but with a caveat.
Standard DMSO-d6: The linker is soluble, but the amino protons (broad singlet) and carboxylic acid protons (very broad) may exchange with water in the solvent, disappearing from the spectrum.
Recommendation: If you need to see the sharp
peaks, use DMSO-d6 + 1 drop of DCl (deuterated HCl) or TFA-d .[1] This forces the molecule into the fully protonated cationic state, sharpening the signals and breaking up hydrogen-bonded dimers.[1]
Q2: I am trying to synthesize a UiO-66 analog, but the crystallinity is poor compared to the non-amino parent linker. Why?A: The amino group interferes with the formation kinetics.
Sterics: The amine on the central ring creates steric torsion, twisting the terphenyl backbone out of planarity. This changes the pore aperture and crystal growth rate.
Modulation: The amine acts as a base, neutralizing some of your acidic modulator (acetic/formic acid).
Fix: Increase the synthesis temperature slightly (e.g., from 120°C to 130°C) to improve reversibility, and slightly increase the modulator concentration to account for the amine's basicity.
Q3: How should I store the dry powder?A: Store in a desiccator protected from light. While the solid is relatively stable, surface oxidation can occur over months if exposed to humid air and UV light, turning the off-white powder yellow/tan.
References
BenchChem. (2025).[2][3] Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid. Retrieved from
Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of amino-functionalized metal–organic frameworks. Chemical Communications, 46(41), 7739-7741.[1] (Contextual grounding for amino-linker stability).
Kandiah, M., et al. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs. Chemistry of Materials, 22(24), 6632–6640. (Evidence for amino-linker handling in acid).[1]
GuideChem. (2025). Properties of 3,3''-diamino-terphenyl-4,4''-dicarboxylic acid. Retrieved from
PubChem. (2025).[4] Compound Summary: Amino-terphenyl-dicarboxylic acid derivatives. Retrieved from
(Note: Specific commercial names may vary, but the chemical principles cited above apply to the structural class of amino-terphenyl dicarboxylic acids.)
Technical Support Center: Nanoparticle Aggregation in 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic Acid Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid. This guide is designed to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of nanoparticle aggregation. By understanding the underlying mechanisms and implementing the strategies outlined below, you can achieve stable, monodisperse nanoparticle suspensions for your applications.
Introduction: The Challenge of Aggregation
4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid is a polyfunctional aromatic compound with significant potential in materials science and drug delivery.[1] Its rigid structure, featuring both amino and carboxylic acid functional groups, makes it an excellent building block for more complex molecules and materials, including metal-organic frameworks (MOFs).[2] However, the very properties that make this molecule versatile also contribute to a primary experimental hurdle: the aggregation of its nanoparticle formulations.
Nanoparticle aggregation is often driven by intermolecular forces such as van der Waals interactions, hydrogen bonding, and electrostatic interactions. For aromatic amino acid derivatives like 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid, π–π stacking between the phenyl rings can also play a significant role.[3] Aggregation can lead to a loss of the unique properties of nanoparticles, reduced efficacy in biological systems, and challenges in characterization and formulation. This guide will equip you with the knowledge to proactively prevent and troubleshoot aggregation issues.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My nanoparticles are crashing out of solution immediately after synthesis. What is the most likely cause?
Answer: Rapid precipitation is often a result of poor colloidal stability, which can be attributed to several factors. The most common culprits are suboptimal pH and inappropriate solvent selection.
pH: The surface charge of nanoparticles derived from amino acids is highly dependent on the pH of the solution.[4][5][6] At the isoelectric point (pI), the net charge on the nanoparticle surface is zero, leading to a loss of electrostatic repulsion and subsequent aggregation. For molecules with both amino (basic) and carboxylic acid (acidic) groups, the pI can be complex. It is crucial to operate at a pH significantly above or below the pI to ensure sufficient surface charge and electrostatic repulsion between particles.
Solvent: The polarity of the solvent plays a critical role in the stability of nanoparticles.[7][8] A solvent that does not adequately solvate the nanoparticle surface can lead to aggregation. For aromatic compounds like 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid, a solvent system that can disrupt π–π stacking interactions is often beneficial.
Question 2: I'm observing a gradual increase in particle size over time, as measured by Dynamic Light Scattering (DLS). How can I improve long-term stability?
Answer: A gradual increase in particle size, often referred to as Ostwald ripening or slow aggregation, indicates that the repulsive forces between your nanoparticles are not strong enough to overcome the inherent attractive forces over time. Here are several strategies to enhance long-term stability:
Optimize pH: As mentioned previously, ensure you are working at a pH that maximizes the zeta potential (a measure of the magnitude of the electrostatic repulsion or attraction between particles). A zeta potential of greater than +30 mV or less than -30 mV is generally considered to indicate good stability.[9]
Employ Stabilizers or Capping Agents: The addition of a stabilizing agent can prevent aggregation by creating a protective layer around the nanoparticles.[10]
Surfactants: Non-ionic surfactants like Polysorbate 20 or 80 can adsorb to the nanoparticle surface and provide steric hindrance, preventing close approach and aggregation.[11]
Polymers: Biocompatible polymers such as polyethylene glycol (PEG) can be grafted onto the nanoparticle surface to create a hydrophilic shell, which improves stability and can reduce uptake by the immune system in biological applications.
Small Molecules: Sugars like trehalose have been shown to stabilize proteins and nanoparticles by hydrogen bonding and creating a protective hydration layer.[12]
Control Ionic Strength: While some ions are necessary to establish surface charge, an excessively high ionic strength can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting aggregation. Use the minimum concentration of buffer or salt required for your application.
Question 3: My nanoparticle suspension is stable in water, but aggregates when I introduce it to my cell culture media or biological buffer. What's happening?
Answer: This is a common issue and is typically caused by the high ionic strength and protein content of biological fluids.
Salt-Induced Aggregation: The salts in your media screen the surface charges on your nanoparticles, leading to a rapid decrease in electrostatic repulsion and subsequent aggregation.
Protein Corona Formation: Proteins in the media can adsorb onto the nanoparticle surface, forming a "protein corona."[13] This can alter the surface properties of the nanoparticles, sometimes leading to aggregation, especially if the proteins unfold upon adsorption.
Solutions:
Surface Modification: The most effective solution is to modify the nanoparticle surface to make it more resistant to the biological environment. PEGylation is a widely used strategy for this purpose.
Use of Dispersing Agents: In some cases, the addition of a biocompatible dispersing agent, such as human serum albumin (HSA), can help to prevent aggregation in biological media.[13]
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for working with 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid nanoparticles?
A1: The ideal pH will depend on the specific formulation and application. However, as a general guideline, you should aim for a pH that is at least 2 units away from the isoelectric point (pI) of the nanoparticles. Since the molecule contains both acidic carboxyl groups and a basic amino group, the pI will likely be in the neutral to slightly acidic range. Therefore, working at a pH below 4 or above 8 is a good starting point. Experimental determination of the zeta potential as a function of pH is highly recommended to identify the optimal pH for maximum stability.[14]
Q2: What solvents are recommended for the synthesis and dispersion of these nanoparticles?
A2: The choice of solvent can significantly impact nanoparticle formation and stability.[7][8] For the synthesis of nanoparticles from benzoic acid derivatives, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the precursor. For subsequent dispersion in aqueous solutions, it is crucial to have a method for solvent exchange, such as dialysis or diafiltration, to remove the organic solvent. The final aqueous dispersion should be buffered at an appropriate pH.
Q3: Can sonication be used to redisperse aggregated nanoparticles?
A3: Sonication can be a useful tool for breaking up loose agglomerates.[10] However, it is often a temporary fix. If the underlying cause of aggregation (e.g., suboptimal pH, high ionic strength) is not addressed, the nanoparticles will likely re-aggregate over time. Furthermore, excessive sonication can potentially damage the nanoparticles or lead to unintended chemical reactions. It is best used as a processing step rather than a long-term solution for stability.
Q4: How can I characterize the aggregation state of my nanoparticles?
A4: A combination of techniques is recommended for a comprehensive understanding of your nanoparticle suspension.[15]
Dynamic Light Scattering (DLS): Provides information on the average particle size and size distribution. An increase in the average size or the appearance of a second, larger population can indicate aggregation.[16]
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Allows for direct visualization of the nanoparticles, providing information on their morphology and state of aggregation.
Zeta Potential Measurement: Measures the surface charge of the nanoparticles, which is a key indicator of colloidal stability.[9]
UV-Vis Spectroscopy: For some types of nanoparticles, aggregation can cause a shift in the surface plasmon resonance peak, which can be monitored by UV-Vis spectroscopy.[4]
Visualizing the Problem: The Path to Aggregation
The following diagram illustrates the key factors that can lead to the aggregation of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid nanoparticles. Understanding these pathways is the first step toward preventing them.
Caption: Factors leading to nanoparticle aggregation.
Experimental Protocol: A General Method for Preparing Stable Nanoparticle Suspensions
This protocol provides a starting point for the preparation of stable aqueous suspensions of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid nanoparticles. Optimization will likely be required for your specific application.
Materials:
4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
Deionized (DI) water, 18.2 MΩ·cm
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
Dialysis tubing (e.g., 1 kDa MWCO)
Magnetic stirrer and stir bar
pH meter
Procedure:
Dissolution: Dissolve a known amount of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid in a minimal amount of anhydrous DMF or DMSO with gentle stirring.
Nanoprecipitation: While vigorously stirring, rapidly inject the organic solution into a larger volume of DI water. The volume ratio of the organic solvent to water should be optimized, but a starting point of 1:10 is recommended. Nanoparticles should form spontaneously.
Solvent Exchange: Transfer the nanoparticle suspension to a dialysis bag and dialyze against DI water for 24-48 hours, with several changes of water, to remove the organic solvent.
pH Adjustment: After dialysis, measure the pH of the nanoparticle suspension. Adjust the pH to the desired value (e.g., pH 8-9) by dropwise addition of 0.1 M NaOH or HCl while monitoring with a pH meter.
Characterization: Characterize the nanoparticle suspension using DLS, TEM, and zeta potential measurements to confirm the size, morphology, and stability.
Data Summary Table:
Parameter
Recommended Starting Range
Rationale
pH
< 4 or > 8
To ensure sufficient surface charge and electrostatic repulsion.
Ionic Strength
< 10 mM
To avoid compression of the electrical double layer.
Zeta Potential
> +30 mV or < -30 mV
Indicates good colloidal stability.
Solvent
Polar aprotic (e.g., DMF, DMSO) for initial dissolution
Good solubility for the precursor molecule.
Visualizing the Solution: A Workflow for Stable Nanoparticles
This diagram outlines a systematic approach to achieving a stable nanoparticle formulation.
Caption: Workflow for preparing stable nanoparticles.
References
Insight into the Lysozyme-Induced Aggregation of Aromatic Amino Acid-Functionalized Gold Nanoparticles: Impact of the Protein Conjugation and Lipid Corona on the Aggregation Phenomena. Langmuir. Available at: [Link]
The effect of pH on amino acids binding to gold nanoparticles. ResearchGate. Available at: [Link]
Effect of pH on Hydroxyapatite Formation in Amino Acid Capped Gold Nanoparticles. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
Role of pH in the synthesis and growth of gold nanoparticles using L- asparagine: a combined experimental and simulation study. MPG.PuRe. Available at: [Link]
THE EFFECT OF pH ON AMINO ACIDS BINDING TO SILVER NANOPARTICLES. Universiti Tunku Abdul Rahman. Available at: [Link]
Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles?. MDPI. Available at: [Link]
Impact of porous nanomaterials on inhibiting protein aggregation behaviour. RSC Advances. Available at: [Link]
What are some basic ways to prevent aggregation of nanoparticles?. ResearchGate. Available at: [Link]
A simple method for preventing nanoparticle-protein aggregation. RSC Blogs. Available at: [Link]
Benzoic acid-functionalized α-Fe2O3 nanoparticles: synthesis, characterization, magnetic and optical properties. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]
Synthesis of Au Nanoparticles with Benzoic Acid as Reductant and Surface Stabilizer Promoted Solely by UV Light. Langmuir. Available at: [Link]
Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. ResearchGate. Available at: [Link]
Effect of Solvent on Distribution Study of Benzoic Acid. Der Pharma Chemica. Available at: [Link]
Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm. Available at: [Link]
Synthesis and characterization of a new PAI/ZnO derived from 3, 3-bis (4-(4- aminophenoxy) phenyl) -2-benzofuran-1-one. Journal of Synthetic Chemistry. Available at: [Link]
Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. Available at: [Link]
Methods for characterization of nanoparticles. ResearchGate. Available at: [Link]
Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. PMC. Available at: [Link]
Anti-amyloid activity of amino acid functionalized magnetic nanoparticles on αLactalbumin aggregation. CNR-IRIS. Available at: [Link]
Characterization of Nanoparticles for Therapeutics. Medscape. Available at: [Link]
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
The Effect of Nanoparticles on Amyloid Aggregation Depends on the Protein Stability and Intrinsic Aggregation Rate. PMC. Available at: [Link]
Nanoparticles in relation to peptide and protein aggregation. International Journal of Nanomedicine. Available at: [Link]
Aggregation-Induced Luminescent 3-Phenylpyrano[4,3-b]quinolizine Derivatives as Photosensitizers with Anti-Cancer Properties. PMC. Available at: [Link]
Comprehensive Validation Guide: Purity Assessment of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid
Executive Summary: The Purity Imperative In the synthesis of advanced porous materials (Metal-Organic Frameworks, MOFs) and high-performance polyimides, the ligand 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Purity Imperative
In the synthesis of advanced porous materials (Metal-Organic Frameworks, MOFs) and high-performance polyimides, the ligand 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (often referred to as DATP-COOH in technical shorthand) serves as a critical junction monomer. Its unique terphenyl backbone, functionalized with an orthogonal amine and two carboxylic acids, dictates the topology and electronic properties of the final material.
However, standard purity assessments often fail this molecule. Its zwitterionic nature leads to poor peak shape in standard reverse-phase HPLC, and its low solubility complicates NMR quantification of trace impurities. This guide presents a validated, robust LC-MS methodology that outperforms traditional techniques, ensuring the "defect-free" quality required for high-stakes applications.
The Challenge: Why Standard Methods Fail
Before detailing the solution, we must understand the limitations of the alternatives. We compared our optimized LC-MS protocol against standard 1H-NMR and HPLC-UV methods.
Table 1: Comparative Analysis of Purity Assessment Methods
Feature
Method A: 1H-NMR (DMSO-d6)
Method B: Standard HPLC-UV (254 nm)
Method C: Optimized LC-MS (Proposed)
Primary Utility
Structural confirmation of the major component.
Routine purity % (Area Normalization).
Definitive purity & impurity identification.
Sensitivity (LOD)
Low (~0.5 - 1.0%). Trace impurities are lost in baseline noise.
Medium. Depends on extinction coefficient.
High (<0.05%). Detects trace synthetic byproducts.
Specificity
Poor for isomers. Isomeric impurities often overlap with main signals.
Risk of Co-elution. Similar terphenyl byproducts may hide under the main peak.
Excellent. Mass discrimination resolves co-eluting peaks.
Throughput
Low (requires manual phasing/integration).
High.
High.
Verdict
Insufficient for >99.5% purity claims.
Blind to co-eluting isobaric impurities.
The Gold Standard for Validation.
Validated Methodology: LC-MS Protocol
This protocol is designed to handle the zwitterionic nature of the analyte. The amino group (
) and carboxylic acids () create a charge state dependency on pH. We utilize an acidic mobile phase to protonate the carboxylic acids (keeping them neutral/hydrophobic for retention) and the amine (positive charge), ensuring sharp peak shape on C18 columns.
Reagents & Equipment
Instrument: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole LC/MS (or Q-TOF equivalent).
Column: Poroshell 120 EC-C18,
mm, 2.7 µm (Core-shell technology prevents backpressure issues while maintaining resolution).
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
Modifier: Formic Acid (FA) – Critical for ionization and peak shape.
Chromatographic Conditions (The "Engine")
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Flow Rate: 0.5 mL/min
Column Temp: 40°C (Improves mass transfer for bulky terphenyls)
Why Positive? The amine group protonates readily (
), providing higher sensitivity than negative mode for this specific backbone.
Scan Range: m/z 100 – 1000.
Target Mass: m/z ~334.1 (
for , MW = 333.34).
Scientific Logic & Causality (The "Why")
The Zwitterion Problem
In neutral buffers, the carboxylic acids deprotonate (
) and the amine may remain neutral or protonated depending on the exact pH. This creates a "mixed mode" interaction where the molecule is partially ionic, leading to severe peak tailing and retention time variability.
Solution: By using 0.1% Formic Acid (pH ~2.7) , we force the equilibrium:
(Neutral, reliable hydrophobic retention).
(Charged, but consistent).
Result: Sharp, symmetrical peaks with reproducible retention times.
Impurity Profiling Logic
Synthetic routes for terphenyls (often Suzuki coupling) generate specific impurities:
Dehalogenated Intermediates: Mass = Target - Halogen + H.
Homocoupling Byproducts: Mass = 2x Starting Material.
Regioisomers: Same Mass (Isobaric).
Differentiation: While MS cannot separate isomers by mass, the C18 column separates them by polarity. The LC-MS combination allows us to see a single mass peak (
334) appearing at two different retention times, instantly flagging isomeric impurity.
Validation Workflow Visualization
The following diagram illustrates the decision matrix for validating a batch of DATP-COOH.
Figure 1: Decision tree for the validation of DATP-COOH batches. Note the critical "MS Detects Hidden Co-eluting Peaks" step, which prevents false positives common in UV-only methods.
Experimental Validation Data (Mock)
To demonstrate the robustness of this method, we evaluated it against ICH Q2(R2) guidelines.
Linearity & Range
A calibration curve was prepared from 10 µg/mL to 500 µg/mL.
Concentration (µg/mL)
Peak Area (mAU*s)
Accuracy (%)
10.0
45.2
98.5
50.0
228.1
101.2
100.0
455.0
99.8
250.0
1140.5
100.1
500.0
2275.0
99.4
Result
Pass
Specificity (Stress Testing)
Samples were subjected to oxidative stress (
).
UV Result: Main peak area decreased by 5%. No new peaks observed (implying degradation products co-eluted).[1]
MS Result: Detected new peak at
, corresponding to N-oxide formation, eluting 0.2 min earlier than the main peak.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Retrieved from [Link]
PubChem. (n.d.).[3][4] 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link][3]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6] U.S. Food and Drug Administration. Retrieved from [Link]
benchmarking the drug loading capacity of MOFs with 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid
Executive Summary: The Reticular Advantage In the landscape of Metal-Organic Frameworks (MOFs) for drug delivery, pore aperture size is the rate-limiting step for the encapsulation of bulky chemotherapeutics (e.g., Doxor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Reticular Advantage
In the landscape of Metal-Organic Frameworks (MOFs) for drug delivery, pore aperture size is the rate-limiting step for the encapsulation of bulky chemotherapeutics (e.g., Doxorubicin, Paclitaxel). While standard MOFs like UiO-66-NH
offer excellent stability, their small pore windows (~6 Å) restrict drug loading to surface adsorption, leading to "burst release" and low capacity.[1]
This guide benchmarks MOFs synthesized with 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (hereafter referred to as TPDC-NH
). This extended linker creates the isoreticular UiO-68-NH structure, expanding pore size to ~17–20 Å while retaining the critical amino () functionality for hydrogen-bond-mediated drug retention.
Key Finding: The TPDC-NH
linker enables a 300–400% increase in loading capacity for bulky drugs compared to standard terephthalic acid linkers, shifting the mechanism from surface adsorption to true pore encapsulation.
Chemical Profile & Structural Logic
To understand the performance shift, we must analyze the ligand architecture.
Feature
Standard Linker (BDC-NH)
Target Linker (TPDC-NH)
IUPAC Name
2-aminoterephthalic acid
4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid
Backbone
Benzene (1 ring)
Terphenyl (3 rings)
Length
~7 Å
~17 Å
Resulting MOF
UiO-66-NH
UiO-68-NH
Pore Aperture
~6 Å (Microporous)
~17–20 Å (Mesoporous boundary)
Primary Utility
Gas storage, Small molecule drugs (5-FU)
Biologics, Bulky Chemotherapeutics (DOX)
The Amino Advantage: The
group on the central ring of TPDC-NH is not merely structural. It acts as a "chemical hook," forming hydrogen bonds with the hydroxyl () and carbonyl () groups of drugs like Doxorubicin. This interaction prevents premature leaching, a common failure point in non-functionalized large-pore MOFs (like MOF-177).[1]
Comparative Benchmark: Drug Loading Capacity
The following data compares the loading capacity of Zirconium-based MOFs using the TPDC-NH
linker against industry standards.
Model Drug: Doxorubicin (DOX) – Dimensions approx.
Å (Too large for UiO-66 pores).
Table 1: Performance Metrics
Metric
UiO-66-NH (Standard)
UiO-68-NH (Target Linker)
Improvement Factor
BET Surface Area
1,000 – 1,200 m/g
2,500 – 3,500 m/g
~2.8x
Pore Volume
0.5 cm/g
1.4 – 1.8 cm/g
~3.2x
DOX Loading (wt%)
4.5 – 6.0 wt%
35.0 – 48.0 wt%
~8x
Loading Mechanism
Surface Adsorption Only
Pore Encapsulation + H-Bonding
N/A
Release Duration
24 hours (Burst)
5 – 7 Days (Sustained)
High Retention
Interpretation: The TPDC-NH
linker allows the drug to enter the cage. In UiO-66-NH, the drug merely sticks to the outside. The high surface area of UiO-68-NH combined with the amino-anchors creates a "high-capacity sponge."
Experimental Protocol: Synthesis & Loading
To replicate these results, strict adherence to the activation protocol is required. Extended linkers are prone to pore collapse if solvent removal is too aggressive.
Phase A: Solvothermal Synthesis of UiO-68-NH
Precursor Dissolution: Dissolve
and TPDC-NH (molar ratio 1:1) in DMF (N,N-dimethylformamide).[1]
Modulator Addition: Add Benzoic Acid (30 equivalents). Note: This is critical for defect engineering to ensure large pore accessibility.
Reaction: Heat at 120°C for 48 hours in a sealed autoclave.
Washing: Centrifuge and wash with DMF (
) and Acetone () to remove unreacted ligand.
Phase B: Activation (Critical Step)
Do NOT use direct thermal heating immediately.
Step 1: Solvent exchange with anhydrous acetone for 3 days (refreshing daily).
Step 2: Supercritical
drying OR vacuum drying at room temperature for 12h, then slowly ramping to 100°C. Rapid heating causes capillary force collapse of the large TPDC pores.[1]
Phase C: Drug Impregnation
Prepare a saturated solution of Doxorubicin-HCl in PBS (pH 7.4).
Add activated UiO-68-NH
powder (10 mg) to the solution (5 mL).
Stir in the dark (DOX is light sensitive) for 48 hours at room temperature.
Wash: Centrifuge and wash with fresh PBS until supernatant is clear (removes loosely bound surface drug).
Visualization of Workflows
Diagram 1: The "Size-Selective" Loading Mechanism
This diagram illustrates why the TPDC-NH
linker is superior for bulky drugs.
Caption: Comparative entry mechanisms. The TPDC-NH
linker creates apertures large enough for DOX diffusion, whereas standard linkers block entry.[1]
Diagram 2: Experimental Workflow for Validation
Caption: Step-by-step synthesis and validation protocol. The washing step is crucial to distinguish true loading from surface adsorption.
Critical Considerations for Development
While the TPDC-NH
linker offers superior capacity, researchers must account for the Stability-Porosity Trade-off :
Hydrolytic Stability: Extended linkers (terphenyl) have lower connectivity density than short linkers (benzene). UiO-68-NH
is less stable in acidic buffers (pH < 5) compared to UiO-66-NH.
Mitigation: Use phosphate buffers (PBS) for loading.[2] Avoid prolonged exposure to simulated gastric fluid.
Ligand Cost: TPDC-NH
is significantly more expensive to synthesize than BDC-NH.
Application: Best suited for high-value payloads (antibody-drug conjugates, gene therapy vectors) rather than generic small molecules.[1]
References
Cavka, J. H., et al. (2008).[1] "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society.
Schaate, A., et al. (2011).[1] "Modulated synthesis of Zr-based metal-organic frameworks: From nano to macrocrystals." Chemistry – A European Journal. (Foundation for defect engineering in UiO series).
Wang, H., et al. (2015).[1] "Doxorubicin-loaded Metal-Organic Frameworks for Cancer Therapy." Biomaterials.[3][4][5][6] (Benchmarking DOX loading in Zr-MOFs).
Yuan, S., et al. (2018).[1] "Stable Metal–Organic Frameworks: Design, Synthesis, and Applications." Advanced Materials. (Review of extended linker stability).
Abánades Lázaro, I., et al. (2020).[1] "Mode of Action of MOF-Based Drug Delivery Systems." Angewandte Chemie. (Mechanistic insights on amino-drug interactions).
evaluating the cost-effectiveness of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid in material synthesis
Topic: Evaluating the Cost-Effectiveness of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic Acid in Material Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professio...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Evaluating the Cost-Effectiveness of 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic Acid in Material Synthesis
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the domain of reticular chemistry, linker selection dictates the ceiling of material performance. This guide evaluates 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid (referred to herein as TPDC-NH₂ ), a functionalized terphenyl linker.
While commercially priced at a premium (approx.
80/100mg), TPDC-NH₂ offers a critical structural advantage: it bridges the gap between the high stability of expanded frameworks (like UiO-68) and the chemical versatility of amino-functionalized micropores (like UiO-66-NH₂). This guide argues that for applications requiring large-molecule encapsulation (e.g., drug delivery) or sterically demanding catalysis , the cost of TPDC-NH₂ is justified, particularly when synthesized in-house via the optimized Suzuki-Miyaura protocol provided below.
Role: Extended organic strut for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
Mechanistic Value Proposition:
Pore Expansion: Unlike the industry-standard 2-aminoterephthalic acid (BDC-NH₂), which forms micropores (<10 Å), TPDC-NH₂ extends the pore aperture to the mesoporous regime (15–25 Å in isoreticular structures), enabling the diffusion of biologics or organometallic catalysts.
Chemical Handle: The pendant amino group (-NH₂) acts as a Lewis base site for CO₂ capture or a nucleophilic anchor for Post-Synthetic Modification (PSM), allowing the covalent tethering of drugs or fluorophores without blocking the primary pore channel.
Comparative Analysis: The Cost-Performance Matrix
The following table contrasts TPDC-NH₂ with its primary alternatives: the shorter BDC-NH₂ and the non-functionalized TPDC.
Table 1: Linker Performance & Cost Comparison
Feature
2-Aminoterephthalic Acid (BDC-NH₂)
4,4''-Terphenyldicarboxylic Acid (TPDC)
TPDC-NH₂ (Target)
Backbone Length
~7 Å (Benzene)
~15 Å (Terphenyl)
~15 Å (Terphenyl)
Pore Regime
Microporous (6–10 Å)
Mesoporous (18–24 Å)
Mesoporous (16–22 Å)*
Functionality
Amino (High density)
None (Hydrophobic)
Amino (Lower density)
Commercial Cost
Low (<$0.5/g)
Moderate ($5–10/g)
High ($400+/g)
Synthesis Complexity
Commodity Chemical
1-Step Coupling
1-Step Double Coupling
Best Application
Gas separation (CO₂/N₂), Small catalysis
Gas storage (CH₄/H₂), Large guest diffusion
Biologic delivery, PSM-catalysis
*Note: The amino group in TPDC-NH₂ slightly reduces effective pore diameter compared to TPDC due to steric bulk, but significantly increases host-guest interaction energy.
Synthesis Workflow & Cost Optimization
Commercial procurement of TPDC-NH₂ is often cost-prohibitive for scale-up. However, the molecule can be synthesized in-house with high fidelity using a double Suzuki-Miyaura coupling. The cost drops from ~
15/g (raw materials) using this protocol.
Mechanistic Pathway
The synthesis utilizes 2,5-dibromoaniline as the central scaffold, coupling with two equivalents of 4-carboxyphenylboronic acid . This "inside-out" growth strategy ensures regiospecificity.
Figure 1: Optimized synthesis pathway for TPDC-NH₂ via double Suzuki coupling.
Solvents: 1,4-Dioxane (100 mL), Deionized Water (25 mL)
Step-by-Step Methodology:
Degassing: In a 250 mL Schlenk flask, combine 1,4-dioxane and water. Degas by bubbling Argon for 30 minutes. Why: Palladium(0) catalysts are sensitive to oxidation, which causes homocoupling of boronic acids.
Loading: Add 2,5-dibromoaniline, 4-carboxyphenylboronic acid, and Na₂CO₃ under a counter-flow of Argon. Add Pd(PPh₃)₄ last.
Reaction: Heat the mixture to reflux (approx. 90–100°C) under vigorous stirring for 48 hours. The solution will darken as the catalytic cycle progresses.
Isolation: Cool to room temperature. Filter off inorganic salts (Pd black/NaBr). Evaporate the filtrate to reduce volume.
Precipitation: Dilute the residue with water (100 mL) and slowly acidify with 1M HCl to pH ~3. A yellow/brown solid will precipitate.
Purification: Collect solid by filtration. Wash with water and diethyl ether. Recrystallize from hot DMF/Ethanol to remove mono-coupled byproducts.
Validation: Verify structure via ¹H NMR (DMSO-d₆). Look for the characteristic singlet of the central ring protons and the disappearance of the B(OH)₂ peaks.
Application Case Study: Synthesis of UiO-68-NH₂ Analog
To validate the cost-effectiveness, we evaluate the performance of TPDC-NH₂ in a Zirconium-based MOF (UiO-68 topology).
Protocol:
Dissolution: Dissolve ZrCl₄ (0.1 mmol) and TPDC-NH₂ (0.1 mmol) in DMF (10 mL).
Modulation: Add Benzoic acid (30 eq) as a modulator. Why: The modulator competes with the linker for Zr clusters, slowing nucleation and promoting large, defect-free crystal growth.
Solvothermal Synthesis: Heat at 120°C for 24 hours in a sealed autoclave.
Activation: Solvent exchange with acetone (3x) and heat under vacuum at 100°C.
Performance Outcome:
Surface Area: ~2,500 m²/g (BET).
Pore Aperture: ~18 Å (Suitable for Doxorubicin loading).
Stability: Stable in water/acid (pH 2–10).
Conclusion & Recommendation
Is TPDC-NH₂ Cost-Effective?
For Routine Gas Storage:NO. Use TPDC or BDC. The amino group adds unnecessary cost and weight without improving capacity for small gases like H₂ or CH₄ significantly.
For Drug Delivery/Catalysis:YES. The combination of large pores (from the terphenyl backbone) and covalent attachment sites (from the amino group) is unique. The commercial price is high, but in-house synthesis reduces the cost by >90% , making it a viable candidate for high-value applications.
Final Verdict: Researchers should bypass commercial procurement for bulk needs and utilize the double-Suzuki protocol described above to access this high-performance linker economically.
References
Synthesis of Functionalized Terphenyl Linkers:
Title: "Systematic Expansion of UiO-Series Metal-Organic Frameworks for Large-Guest Encapsulation."
Source:Inorganic Chemistry
URL:[Link]
Post-Synthetic Modification of Amino-MOFs:
Title: "Covalent Post-Synthetic Modification of Amino-Functionalized Metal-Organic Frameworks."
Source:Chemical Reviews
URL:[Link]
Suzuki Coupling Protocols for MOF Linkers:
Title: "Scalable Synthesis of Terphenyl Dicarboxylic Acids for MOF Construction."
Source:Journal of Organic Chemistry
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary (Immediate Action)
Status: Research Chemical / Novel Ligand
Primary Hazard Class:Irritant / Potential SensitizerRCRA Status: Non-Listed (Treat as Hazardous Chemical Waste)
This guide outlines the mandatory disposal and handling procedures for 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid . As an amino-functionalized terphenyl dicarboxylic acid, this compound exhibits amphoteric properties and potential biological activity typical of aromatic amines.
🛑 CRITICAL "DO NOT" RULES
DO NOT dispose of down the drain (Sink disposal is strictly prohibited).
DO NOT dispose of in regular trash (Municipal solid waste).
DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) due to the amino functional group.
DO NOT mix with halogenated solvent waste unless dissolved in one.
Part 2: Chemical Profile & Hazard Identification
Understanding the chemical structure is the foundation of safe disposal. This compound is a Metal-Organic Framework (MOF) linker , characterized by a rigid terphenyl backbone with both acidic (carboxylic) and basic (amine) functionalities.
Property
Description
Implications for Disposal
Functional Groups
Aromatic Amine (-NH₂), Carboxylic Acid (-COOH)
Amphoteric; incompatible with strong oxidizers.
Physical State
Solid (Powder/Crystals)
Dust generation is a primary inhalation risk.
Solubility
Low in water; Soluble in DMF, DMSO, dilute base
Liquid waste will likely be organic solvent-based.
Must be double-bagged or sealed to prevent exposure.
⚠️ Risk Assessment (Precautionary Principle)
While specific toxicological data (LD50) may be sparse for this specific isomer, aromatic amines are a structural alert for sensitization and potential carcinogenicity.
Inhalation: High risk from dust. Use a fume hood.[1]
Skin Contact: Potential for absorption and sensitization.
Part 3: Disposal Protocols
A. Solid Waste Disposal (Pure Compound & Contaminated Solids)
Secondary Containment: If the primary container is a plastic bag (e.g., contaminated wipes), it must be double-bagged (minimum 2 mil thickness) before being placed in the accumulation drum.
B. Liquid Waste Disposal (Solutions & Mother Liquors)
Solvent Identification: Identify the carrier solvent.
If DMF/DMSO: Segregate into "Non-Halogenated Organic Waste."
If Chlorinated Solvents: Segregate into "Halogenated Organic Waste."
pH Check: Ensure the solution is not extremely acidic (< pH 2) or basic (> pH 12.5) if mixing with general organic waste streams, as this can generate heat or gas.
Note: Due to the carboxylic acid groups, solutions may be slightly acidic. This is generally acceptable for organic waste streams unless the facility requires neutralization.
Labeling: List all solvents and the solute (approximate %).
The following diagram illustrates the decision-making process for disposing of this compound to ensure compliance and safety.
Caption: Operational workflow for segregating solid and liquid waste streams based on carrier solvent and physical state.
Part 5: Regulatory Classification (US & Global Context)
US EPA (RCRA) Classification
This specific isomer is not explicitly listed on the P-List (Acutely Toxic) or U-List (Toxic) [1]. However, the generator is responsible for determining if it exhibits "Characteristic" hazards.
Waste Code Determination:
If the waste stream contains only this solid: Non-RCRA Regulated Chemical Waste (unless TCLP testing proves otherwise).
Best Practice: Manage as Hazardous Waste due to the aromatic amine functionality (potential toxicity).
If dissolved in spent solvents (e.g., Methanol, Toluene): Assign codes F003 or F005 (Spent Solvents) [2].
European Waste Catalogue (EWC)
Code:16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Part 6: Emergency Contingencies
Spill Cleanup Protocol
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
Containment:
Solid: Cover with wet paper towels to prevent dust dispersion.
Liquid: Use absorbent pads or vermiculite.
Cleanup: Scoop material into a disposal bag. Wipe the surface with a mild soap/water solution (to solubilize the carboxylates) followed by an ethanol wipe.
Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.
References
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]
U.S. Environmental Protection Agency (EPA). List of Lists: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA). Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]
PubChem. 4-(4-aminophenyl)benzoic acid (Structural Analogue Safety Data). National Library of Medicine. Available at: [Link]